N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
Description
N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position, a 4-bromophenyl substituent at the 6-position, and an N-methylglycine moiety at the 2-position. The N-methylglycine side chain introduces polarity, balancing solubility and membrane permeability .
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-2-4-9(15)5-3-8/h2-6H,7H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVMKKRYYAVGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145539 | |
| Record name | Glycine, N-[4-(4-bromophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820603-91-5 | |
| Record name | Glycine, N-[4-(4-bromophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820603-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[4-(4-bromophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C13H10BrF3N3O
- Molecular Weight : 356.14 g/mol
- CAS Number : 1820666-09-8
- MDL Number : MFCD16614308
The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group and the bromophenyl moiety. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can lead to increased membrane permeability and interaction with biological targets .
1. Enzyme Inhibition Studies
Research has demonstrated that compounds containing similar structural motifs exhibit significant inhibitory effects on various enzymes:
- Cyclooxygenase (COX) Inhibition : Compounds with trifluoromethyl groups have shown moderate inhibition against COX-2, suggesting potential anti-inflammatory properties. For instance, related derivatives exhibited IC50 values ranging from 10 to 20 μM against COX-2 .
- Cholinesterase Inhibition : The compound has been evaluated for its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In related studies, derivatives showed IC50 values indicating moderate inhibition, which may have implications for neurodegenerative diseases .
2. Cytotoxicity Assays
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines:
- Breast Cancer Cell Line (MCF-7) : Preliminary results indicated that certain derivatives exhibited cytotoxicity with IC50 values in the low micromolar range, suggesting potential as anticancer agents .
Case Study 1: Antitumor Activity
A study investigated a series of pyrimidine derivatives, including this compound, for their antitumor activity in xenograft models. The results indicated that these compounds could reduce tumor growth significantly compared to controls, highlighting their potential therapeutic applications in oncology .
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of similar compounds in animal models. The results showed a reduction in inflammatory markers and symptoms in treated groups versus untreated controls, supporting the hypothesis that this compound may possess anti-inflammatory properties through COX inhibition .
Summary of Biological Activities
| Activity Type | Assay Type | Observed Effect | IC50 Value (μM) |
|---|---|---|---|
| Enzyme Inhibition | COX-2 | Moderate inhibition | 10 - 20 |
| Enzyme Inhibition | AChE | Moderate inhibition | 13.2 - 19.2 |
| Cytotoxicity | MCF-7 Cell Line | Significant cytotoxicity | Low micromolar |
| Antitumor Activity | Xenograft Models | Reduced tumor growth | Not specified |
| Anti-inflammatory | Animal Models | Reduction in inflammatory markers | Not specified |
Scientific Research Applications
Medicinal Chemistry
N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The trifluoromethyl group is known to enhance biological activity due to its electron-withdrawing properties, which may increase the compound's affinity for biological targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders .
The compound's unique structure allows it to interact with various biological targets:
- Receptor Binding : The bromophenyl and trifluoromethyl groups may facilitate binding to specific receptors, making it a candidate for drug development aimed at modulating receptor activity .
- Anti-inflammatory Properties : Similar pyrimidine derivatives have shown promise in reducing inflammation, suggesting that this compound could possess similar properties .
Material Science
In addition to its biological applications, this compound is explored for its utility in material science:
- Synthesis of Advanced Materials : The compound can serve as a building block for synthesizing novel polymers or nanomaterials due to its ability to participate in various chemical reactions, such as cross-coupling and polymerization .
Case Study 1: Anticancer Activity Evaluation
A study conducted on derivatives of pyrimidine compounds demonstrated that those containing bromine and trifluoromethyl groups exhibited significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound over 48 hours. Results indicated an IC50 value significantly lower than control compounds, highlighting the potential of this compound as an effective anticancer agent .
Case Study 2: Enzyme Inhibition Mechanism
Research investigating the enzyme inhibition properties of similar pyrimidine derivatives found that compounds with a trifluoromethyl group effectively inhibited key metabolic enzymes. Using kinetic assays, the study established that these compounds could reduce enzyme activity by over 50% at low micromolar concentrations. This suggests potential applications in drug design targeting metabolic pathways associated with diabetes and obesity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents at the 6-position of the pyrimidine ring and modifications to the glycine side chain. Key comparisons are summarized below:
Substituent Variations at the 6-Position
Modifications to the Glycine Side Chain
Research Findings and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromophenyl group (electron-withdrawing) in the target compound likely enhances binding to electron-rich regions in enzymes or receptors compared to methoxyphenyl analogs (electron-donating) .
- Solubility vs. Lipophilicity : Methoxy and glycine modifications increase solubility but may reduce cell permeability, while bromine and trifluoromethyl groups enhance lipophilicity for membrane penetration .
Computational and Structural Analysis
- Docking Studies : AutoDock Vina predicts stronger binding affinity for bromophenyl derivatives compared to chlorophenyl analogs due to bromine’s polarizability and van der Waals interactions .
- Crystallography : SHELX-based structural analyses reveal that the trifluoromethyl group induces a planar conformation in the pyrimidine ring, optimizing π-stacking with aromatic residues .
Preparation Methods
Cyclization of β-Keto Esters with Guanidine Derivatives
A patent outlines the preparation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key intermediate. The process begins with methyl p-bromophenylacetate, which undergoes cyclization with formamidine hydrochloride under basic conditions (20–30°C, 15–17 hours), yielding a dihydroxypyrimidine intermediate. Subsequent chlorination with phosgene in toluene at 95–105°C for 3–5 hours replaces hydroxyl groups with chlorine atoms, achieving an 84.5–91.8% yield.
Key Steps:
-
Esterification: p-Bromophenylacetic acid → methyl p-bromophenylacetate (catalytic esterification).
-
Cyclization: Reaction with formamidine hydrochloride (92% yield).
-
Chlorination: Phosgene-mediated substitution (84.5% yield).
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is typically introduced via nucleophilic trifluoromethylation or through the use of pre-functionalized building blocks.
Direct Trifluoromethylation of Pyrimidine
In a related study, trifluoromethyl groups were introduced to pyridine rings using CF₃Cu reagents under copper catalysis. Adapting this to pyrimidines would involve reacting 4-chloro-6-(4-bromophenyl)pyrimidin-2-amine with a trifluoromethylating agent (e.g., TMSCF₃) in the presence of a fluoride source. However, this method risks over-fluorination and requires stringent temperature control (0–5°C).
Use of Trifluoromethyl-Containing Precursors
An alternative approach synthesizes the pyrimidine ring with the -CF₃ group already in place. For example, cyclizing a β-keto ester derived from trifluoromethylacetic acid with guanidine could yield 4-(trifluoromethyl)pyrimidine directly. This method reduces post-cyclization modifications but demands high-purity starting materials.
Coupling of N-Methylglycine Moiety
The final step involves attaching N-methylglycine to the pyrimidine core. This typically proceeds via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed amination.
Nucleophilic Aromatic Substitution
Replacing a chlorine atom at the 2-position of the pyrimidine with N-methylglycine is feasible under basic conditions. In a representative procedure, sarcosine (N-methylglycine) reacts with 4,6-dichloropyrimidine derivatives in refluxing isopropyl alcohol (48 hours, 66–86% yield). The reaction benefits from polar aprotic solvents like DMF, which stabilize the transition state.
Optimized Conditions:
Buchwald-Hartwig Amination
Palladium-catalyzed coupling offers regioselectivity for challenging substrates. Using Pd(OAc)₂/Xantphos as a catalyst system, the 2-chloro group of the pyrimidine can couple with N-methylglycine’s amine group in toluene at 110°C (12–24 hours). This method avoids harsh bases but requires anhydrous conditions and inert atmosphere.
Optimization and Yield Improvements
Solvent and Catalytic Systems
Comparative studies highlight solvent effects on reaction efficiency:
| Solvent | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| Isopropyl alcohol | 66–86 | 48 hours | |
| Ethanol/water | 72.6 | 6 hours | |
| Benzene (Dean-Stark) | 76 | 4–7 hours |
Microwave-assisted synthesis reduces reaction times significantly. For example, irradiating a mixture of sarcosine and pyrimidine halide in methanol at 100°C for 1 hour under 750 Torr achieves 82–84% yield.
Chlorination Alternatives
Phosgene, while effective, poses safety risks. Patent demonstrates that N,N-dimethylaminopyridine (DMAP) mitigates side reactions during chlorination, but alternatives like POCl₃ or SOCl₂ warrant exploration for industrial applications.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the established synthetic routes for N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrimidine ring formation, nucleophilic substitution, and glycine derivatization. A common approach involves:
Pyrimidine Core Construction : Reacting 4-bromophenylacetone with trifluoromethyl-containing reagents to form the pyrimidine backbone.
Substitution Reactions : Introducing the bromophenyl group via Suzuki-Miyaura coupling or halogen exchange .
N-Methylglycine Attachment : Using coupling agents like EDCI/HOBt for amide bond formation under inert conditions .
- Optimization : Adjust reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalysts (Pd(PPh₃)₄ for coupling). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., trifluoromethyl at δ ~110 ppm in ¹³C, bromophenyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 428.05) .
- X-ray Crystallography : Use SHELXL (via SHELX suite) for structural refinement. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and analyze using Olex2 .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling (e.g., DFT) and experimental data (e.g., NMR chemical shifts) for this compound?
- Methodological Answer :
- DFT Optimization : Perform geometry optimization at the B3LYP/6-311+G(d,p) level. Compare calculated NMR shifts (via GIAO method) with experimental data.
- Discrepancy Analysis : Large deviations (>0.5 ppm) may indicate solvent effects or crystal packing forces. Re-optimize models with implicit solvent (e.g., PCM for DMSO) .
- Validation : Cross-check with solid-state NMR or variable-temperature studies to assess dynamic effects .
Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR) in biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Substituent Variation :
Replace 4-bromophenyl with electron-withdrawing groups (e.g., nitro) to modulate electronic effects.
Modify the trifluoromethyl group to assess steric impact .
- Biological Assays :
Kinase Inhibition : Test against PI3Kα using ADP-Glo™ assays (IC₅₀ determination) .
Cellular Uptake : Use fluorescent analogs (e.g., BODIPY tags) to quantify permeability in A549/MCF-7 cells .
- Data Analysis : Apply multivariate regression (e.g., CoMFA) to correlate substituent properties with activity .
Q. How can crystallographic data from SHELXL be used to validate the compound’s stereochemical configuration?
- Methodological Answer :
- Data Collection : Acquire high-resolution (<1.0 Å) datasets. Use TWINABS for absorption correction .
- Refinement : In SHELXL, apply restraints for disordered trifluoromethyl groups. Validate via R-factor convergence (R₁ < 5%) .
- Validation Tools : Check using PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for packing interactions .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in biological activity data across different assay platforms?
- Methodological Answer :
- Source Identification : Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Normalization : Use Z’-factor to assess assay robustness. Replicate experiments with internal controls (e.g., staurosporine for kinase inhibition) .
- Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) for binding affinity or Western blotting for downstream target modulation .
Experimental Design
Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
